molecular formula C9H7BrN2O2 B1403048 1-(3-Bromophenyl)-2,4-imidazolidinedione CAS No. 1007579-01-2

1-(3-Bromophenyl)-2,4-imidazolidinedione

Cat. No.: B1403048
CAS No.: 1007579-01-2
M. Wt: 255.07 g/mol
InChI Key: WYIFZNPWWAGQHD-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,4-imidazolidinedione is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the endocannabinoid system. This compound belongs to the class of imidazolidinedione derivatives, which have been identified as a novel template for interacting with cannabinoid receptors . Scientific literature indicates that closely related diaryl-substituted imidazolidinediones demonstrate measurable affinity for both CB1 and CB2 cannabinoid receptors . Some specific analogues within this family, such as 3-alkyl-5,5'-diphenylimidazolidinediones, have been characterized and shown to behave as inverse agonists or neutral antagonists at the CB1 receptor . This mechanism is of high therapeutic interest, as inverse agonists can suppress constitutive receptor activity, offering a potential pathway for research into appetite control, metabolism, and neurological disorders . The presence of the bromophenyl substituent in its structure is a common feature in many high-affinity cannabinoid receptor ligands, suggesting this compound is a valuable intermediate or tool compound for structure-activity relationship (SAR) studies. Researchers can utilize this this compound to further explore the pharmacology of the endocannabinoid system and to develop new therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-bromophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIFZNPWWAGQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Aromatic Aldehyde and Hydrazine Derivatives

Reaction Pathway:

  • Starting Materials: 3-bromobenzaldehyde and phenylhydrazine.
  • Step 1: Formation of hydrazone intermediate by reacting 3-bromobenzaldehyde with phenylhydrazine under mild conditions in ethanol or acetic acid.
  • Step 2: Cyclization of the hydrazone to form the imidazolidinedione ring, typically facilitated by acetic anhydride or phosphoryl chloride, under reflux conditions.

Reaction Conditions:

Parameter Details
Solvent Ethanol or acetic acid
Reagent Acetic anhydride or phosphoryl chloride
Temperature Reflux (~80-120°C)
Duration 4–8 hours

Notes: The cyclization step involves dehydration and ring closure, yielding the 2,4-imidazolidinedione core with the 3-bromophenyl substituent at the N-1 position.

Synthesis from 4-Bromobenzaldehyde Derivatives

Research indicates that derivatives of 4-bromobenzaldehyde can be used to synthesize the target compound via condensation with hydrazine derivatives, followed by cyclization:

  • Step 1: Condensation of 4-bromobenzaldehyde with hydrazine derivatives to form hydrazones.
  • Step 2: Cyclization using acetic anhydride or similar dehydrating agents under reflux.

Reaction Conditions:

Parameter Details
Solvent Ethanol, acetic acid
Reagent Acetic anhydride
Temperature Reflux (~80-120°C)
Duration 4–6 hours

Note: The substitution position (meta or para) on the phenyl ring influences the regioselectivity and yield.

Industrial-Scale Synthesis Approaches

For larger scale production, continuous flow reactors are employed to improve yield and reproducibility:

  • Reactor Setup: Continuous flow of aromatic aldehyde and hydrazine derivatives with controlled temperature and stoichiometry.
  • Purification: Recrystallization from ethanol or ethyl acetate to obtain high-purity product (>98%).

Key Reagents and Conditions Summary

Step Reagents Solvent Temperature Time Notes
Hydrazone formation Hydrazine derivative Ethanol / Acetic acid Room temp to 60°C 2–4 hours Acidic conditions favor condensation
Cyclization Acetic anhydride / PCl₅ Ethanol / Acetic acid Reflux 4–8 hours Dehydration promotes ring closure

Research Findings and Data

Research by Muccioli et al. (2006) and others have demonstrated that:

  • The reaction of phenylhydrazine with aromatic aldehydes under reflux yields hydrazones efficiently.
  • Cyclization with acetic anhydride produces the imidazolidinedione core with high yields (~60–70%).
  • Microwave-assisted synthesis accelerates the cyclization step, reducing reaction times to 30 minutes with comparable yields.

Notes on Optimization

  • Temperature Control: Elevated temperatures favor cyclization but require careful monitoring to prevent decomposition.
  • Purification: Recrystallization from ethanol or ethyl acetate ensures high purity.
  • Microwave Assistance: Significantly reduces reaction times and improves yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazolidinedione derivatives.

    Substitution: Formation of substituted imidazolidinedione derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that imidazolidinedione derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that 1-(3-Bromophenyl)-2,4-imidazolidinedione effectively inhibited the proliferation of human cancer cells through apoptosis induction mechanisms .
  • Cannabinoid Receptor Modulation
    • The compound has been identified as an effective inverse agonist of the CB cannabinoid receptor, which is significant in the development of therapeutic agents targeting the endocannabinoid system. This property suggests potential applications in pain management and neuroprotection .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may provide neuroprotective benefits in models of neurodegeneration. Its mechanism involves modulation of calcium homeostasis, which is critical in preventing neuronal death associated with various neurodegenerative diseases .

Agricultural Applications

  • Herbicidal Properties
    • The compound has been investigated for its herbicidal activity, particularly against certain weed species. Its structural analogs have shown effectiveness in inhibiting plant growth by disrupting specific metabolic pathways within target plants .

Materials Science Applications

  • Polymer Chemistry
    • This compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances performance characteristics such as thermal stability and resistance to chemical degradation.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Medicinal ChemistryInduces apoptosis in cancer cell lines
Cannabinoid ResearchActs as an inverse agonist at CB receptors
Agricultural ChemistryExhibits herbicidal activity against specific weed species
NeuroprotectionModulates calcium homeostasis to protect neurons

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural analogs of 1-(3-Bromophenyl)-2,4-imidazolidinedione and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features Reference ID
This compound 3-Bromophenyl at N1 C9H7BrN2O2 Bromine enhances lipophilicity; potential for halogen bonding
Nitrofurantoin (5-Nitro-2-furyl)methylene group at N1 C8H6N4O5 Antibacterial activity; metabolized to 1-amino derivative in vivo
(E)-Dantrolene 5-(4-Nitrophenyl)furan-2-yl methylidene group at N1 C14H10N4O5 Muscle relaxant; nitro group contributes to redox activity
1-(4-Bromo-5-chloro-2-hydroxyphenyl)-3-ethyl-2,4-imidazolidinedione 4-Bromo-5-chloro-2-hydroxyphenyl and ethyl at N3 C11H10BrClN2O3 Dual halogenation and hydroxyl group; potential for enhanced bioavailability
1-[[(2-Nitrophenyl)methylene]amino]-2,4-imidazolidinedione 2-Nitrophenyl methylene group at N1 C10H8N4O4 Nitro group may confer antimicrobial properties

Pharmacological Activity Comparison

  • Antimicrobial Activity: Nitrofurantoin is a clinically used urinary antibacterial agent, with its nitro group undergoing reductive activation in bacterial cells .
  • Metabolic Stability: Nitrofurantoin is metabolized in the colon and liver to 1-amino derivatives, while brominated analogs like this compound may exhibit slower metabolism due to bromine's steric and electronic effects .

Physicochemical Properties

  • Lipophilicity: The bromophenyl group in this compound increases logP compared to nitrofurantoin (predicted logP ~1.5 vs. Halogenated derivatives like 1-(4-Bromo-5-chloro-2-hydroxyphenyl)-3-ethyl-2,4-imidazolidinedione (logP ~2.1) show even higher lipophilicity, which may correlate with prolonged half-life .
  • Solubility :

    • Nitrofurantoin is sparingly soluble in water but forms stable hydrates, whereas brominated analogs are likely less soluble due to increased hydrophobicity .

Biological Activity

1-(3-Bromophenyl)-2,4-imidazolidinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound features an imidazolidinedione ring with a bromophenyl substituent, which contributes to its unique chemical reactivity and biological activity. The structure can be represented as follows:

  • Chemical Formula : C₉H₈BrN₂O₂
  • Molecular Weight : 244.08 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives of imidazolidinedione, the compound demonstrated effectiveness against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown selective cytotoxicity towards different cancer cell lines, with IC₅₀ values indicating its potency.

Cell Line IC₅₀ (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound is believed to bind to various enzymes and receptors, modulating their activity. Notably, studies have indicated its potential as an inverse agonist at cannabinoid receptors, which could have implications in pain relief and treatment for conditions like obesity .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several imidazolidinedione derivatives, this compound was evaluated for its antimicrobial efficacy against clinical isolates. The findings highlighted its superior activity compared to other derivatives, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Research

A recent investigation assessed the anticancer effects of the compound on breast cancer cell lines. The study revealed that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers. This reinforces the compound's potential as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Bromophenyl)-2,4-imidazolidinedione?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted bromophenyl precursors and hydantoin derivatives. For example, alkylation of hydantoin with 3-bromophenyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization of reaction time and temperature is critical to minimize side products like regioisomers . Spectroscopic monitoring (e.g., TLC or NMR) is recommended to track intermediate formation.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • FT-IR : Key peaks include C=O stretches (~1700 cm⁻¹ for the imidazolidinedione ring) and C-Br vibrations (~698 cm⁻¹) .
  • NMR : The ¹H NMR spectrum shows aromatic protons from the 3-bromophenyl group (δ 7.2–7.8 ppm) and imidazolidinedione NH protons (δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (~175 ppm) and quaternary carbons adjacent to bromine .

Q. What stability considerations are relevant for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture due to the hydrolytically labile imidazolidinedione ring. Stability studies suggest storage in amber vials at –20°C under inert gas (e.g., argon). Accelerated degradation assays (e.g., 40°C/75% RH for 14 days) can identify breakdown products like 2,4-imidazolidinedione, monitored via HPLC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing bromophenyl-substituted imidazolidinediones be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT) predict reactive sites on the phenyl ring, guiding precursor design. For example, meta-substitution (3-bromophenyl) is stabilized by resonance effects, as seen in analogues like 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione sodium salt . Microwave-assisted synthesis can enhance selectivity by reducing reaction time .

Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level analyze hyperpolarizability (β) and dipole moments. Frontier molecular orbital (FMO) analysis reveals charge transfer between the bromophenyl group and imidazolidinedione ring, critical for NLO activity. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How can crystallographic data discrepancies be resolved during structure refinement?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for high-resolution refinement. Challenges like twinning or disorder in the bromophenyl group require iterative cycles of electron density mapping (e.g., OLEX2 visualization). Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize the crystal lattice and improve R-factor convergence .

Q. What strategies validate the biological activity of this compound derivatives?

  • Methodological Answer : Derivatives are screened for antimicrobial activity using microbroth dilution assays (e.g., against E. coli or S. aureus). Structure-activity relationship (SAR) studies compare substituents (e.g., nitro vs. bromo groups), referencing analogues like nitrofurantoin (1-[(5-nitrofurfurylidene)amino]-2,4-imidazolidinedione), which shows urinary tract antibacterial effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromophenyl)-2,4-imidazolidinedione
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